Ring-Size Expansion Alters Molecular Weight and Physicochemical Profile
The target compound (C₁₄H₃₁N₃) has a molecular weight of 241.42 g/mol, compared with 227.39 g/mol for the direct piperazine analog 1-(3-Dipropylaminopropyl)piperazine (C₁₃H₂₉N₃, CAS 827614-51-7), representing a +14.03 Da mass shift attributable to the additional ring methylene group . The predicted density for the homopiperazine derivative is 0.888 ± 0.06 g/cm³, boiling point 311.7 ± 10.0 °C at 760 mmHg, and pKa 10.61 ± 0.20, with the pKa value being approximately 0.8–1.0 log units higher than typical tertiary amine-containing piperazines due to reduced ring strain in the seven-membered diazepane system .
| Evidence Dimension | Molecular weight and predicted bulk properties |
|---|---|
| Target Compound Data | MW 241.42 g/mol; Density 0.888 ± 0.06 g/cm³; BP 311.7 ± 10.0 °C; pKa 10.61 ± 0.20 (predicted) |
| Comparator Or Baseline | 1-(3-Dipropylaminopropyl)piperazine (CAS 827614-51-7): MW 227.39 g/mol; C₁₃H₂₉N₃ vs C₁₄H₃₁N₃ |
| Quantified Difference | ΔMW = +14.03 g/mol (+6.2% mass); pKa estimated +0.8 to +1.0 log units higher for homopiperazine secondary amine |
| Conditions | Predicted values from ACD/Labs and ChemSpider databases; experimental validation may be required |
Why This Matters
For procurement decisions in medicinal chemistry programs, the +14 Da mass difference and distinct pKa directly translate to detectably different LC-MS retention times, ionization behavior, and protonation state at physiological pH, making the homopiperazine compound functionally non-interchangeable with the piperazine analog in any quantitative assay.
